![molecular formula C24H18N2O6 B2570503 Methyl 4-(7-methyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate CAS No. 874395-45-6](/img/structure/B2570503.png)
Methyl 4-(7-methyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate
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Overview
Description
The compound contains several functional groups including a methyl group, an isoxazole ring, a chromeno[2,3-c]pyrrole ring, and a benzoate ester. Isoxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom . The presence of these functional groups could potentially impart the compound with a wide range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings. The isoxazole ring, in particular, is a five-membered ring with an oxygen atom and a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the isoxazole ring could potentially undergo reactions at the nitrogen or oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For instance, the presence of the isoxazole ring could potentially make the compound more polar .Scientific Research Applications
- Isoxazole derivatives, including the compound , have shown promise as potential anticancer agents. Researchers have investigated their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction .
- Isoxazoles exhibit anti-inflammatory properties, making them interesting candidates for drug development. The compound’s structure may influence its interaction with inflammatory pathways .
- Isoxazole derivatives have demonstrated antimicrobial activity against various pathogens. Researchers have explored their effectiveness against bacteria, fungi, and viruses .
- Some isoxazole-based compounds exhibit analgesic properties. Investigating the pain-relieving mechanisms and assessing their efficacy could lead to novel pain management strategies .
- Isoxazoles have been studied for their immunosuppressive activity. The compound’s impact on immune responses and potential applications in autoimmune diseases warrant exploration .
- Researchers have developed synthetic routes to access isoxazole derivatives, including the compound mentioned. These methods are crucial for large-scale production and modification .
Anticancer Properties
Anti-Inflammatory Activity
Antimicrobial Applications
Analgesic Potential
Immunosuppressive Effects
Synthetic Strategies and Medicinal Chemistry
Mechanism of Action
Target of Action
Compounds with an isoxazole ring, such as “Methyl 4-(7-methyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate”, often target enzymes or receptors in the body. The specific target would depend on the exact structure of the compound and the conditions in the body .
Mode of Action
The compound might interact with its target through non-covalent interactions such as hydrogen bonding, van der Waals forces, and ionic interactions. The isoxazole ring and the other functional groups present in the molecule could play a crucial role in these interactions .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance the activity of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its chemical structure, the route of administration, and the patient’s physiological condition. For instance, compounds with certain functional groups might be more readily absorbed in the gastrointestinal tract, while others might be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For instance, if the compound inhibits a specific enzyme, it could lead to a decrease in the production of certain metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain compounds might be more stable and effective at a specific pH or temperature .
Future Directions
properties
IUPAC Name |
methyl 4-[7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O6/c1-12-4-9-17-16(10-12)21(27)19-20(14-5-7-15(8-6-14)24(29)30-3)26(23(28)22(19)31-17)18-11-13(2)32-25-18/h4-11,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYLENWYJKSKRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=C(C=C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(7-methyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate |
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